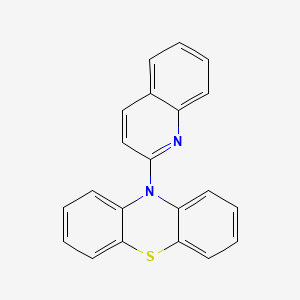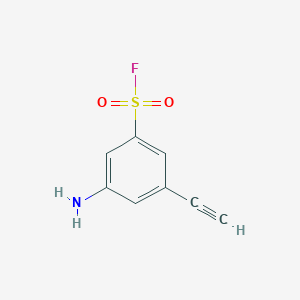![molecular formula C19H15ClN2O B11941893 N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE is a chemical compound with the molecular formula C19H15ClN2O and a molecular weight of 322.797 g/mol . This compound is known for its unique structure, which includes a naphthyl group and a chlorobenzylidenehydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE typically involves the condensation of 2-(1-naphthyl)acetic acid with 2-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
科学的研究の応用
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE has several scientific research applications, including:
作用機序
The mechanism of action of 2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2-(1-NAPHTHYL)ACETIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE: Similar structure but with an additional chlorine atom.
(NAPHTHALEN-1-YLOXY)-ACETIC ACID BENZYLIDENEHYDRAZIDE: Contains a naphthalen-1-yloxy group instead of a naphthyl group.
Uniqueness
2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE is unique due to its specific combination of a naphthyl group and a chlorobenzylidenehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C19H15ClN2O |
|---|---|
分子量 |
322.8 g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15ClN2O/c20-18-11-4-2-7-16(18)13-21-22-19(23)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11,13H,12H2,(H,22,23)/b21-13+ |
InChIキー |
KRBIEXAMLQXTSI-FYJGNVAPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)





![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
